3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one

Description

Structural Overview of 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one

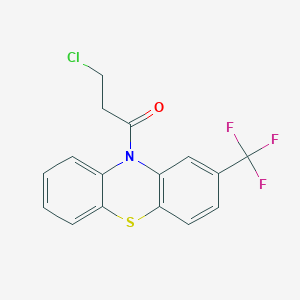

The molecular architecture of this compound exemplifies the complex structural modifications possible within the phenothiazine framework. The compound possesses the molecular formula C16H11ClF3NOS, reflecting its incorporation of multiple heteroatoms and halogen substituents. With a molecular weight of 357.78 g/mol, this structure represents a substantial modification of the basic phenothiazine core through the addition of both electron-withdrawing and reactive functional groups.

The fundamental structural framework consists of the characteristic phenothiazine tricyclic system, where two benzene rings are connected through a central sulfur and nitrogen-containing heterocycle. The trifluoromethyl group is positioned at the 2-position of the phenothiazine ring system, while the nitrogen atom at position 10 bears a 3-chloropropanone substituent. This specific substitution pattern creates a molecule with distinct electronic and steric properties compared to simpler phenothiazine derivatives.

The three-dimensional molecular geometry can be described through various computational descriptors. The SMILES notation for this compound is C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCCl, which provides a linear representation of the molecular connectivity. The InChI string InChI=1S/C16H11ClF3NOS/c17-8-7-15(22)21-11-3-1-2-4-13(11)23-14-6-5-10(9-12(14)21)16(18,19)20/h1-6,9H,7-8H2 further defines the molecular structure with stereochemical considerations.

The electronic structure of this compound is significantly influenced by the presence of the trifluoromethyl group, which acts as a powerful electron-withdrawing substituent. The trifluoromethyl group possesses a distinctive electronic character due to the high electronegativity of fluorine atoms, creating a substantial dipole moment within the molecule. This electron-withdrawing effect influences the entire aromatic system, affecting both the reactivity and stability of the compound.

The chloro substituent on the propanone side chain introduces additional reactivity potential, as the carbon-chlorine bond is more labile than the carbon-fluorine bonds within the trifluoromethyl group. This differential reactivity creates opportunities for selective chemical transformations, where the chloro group can be manipulated while preserving the trifluoromethyl functionality.

Properties

IUPAC Name |

3-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NOS/c17-8-7-15(22)21-11-3-1-2-4-13(11)23-14-6-5-10(9-12(14)21)16(18,19)20/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXICIRYKSSFPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365336 | |

| Record name | 3-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27312-94-3 | |

| Record name | 3-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27312-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine Intermediate

- The phenothiazine ring system is constructed via classical methods such as the Bernthsen synthesis, which involves heating diphenylamine derivatives with sulfur to form the phenothiazine core.

- Introduction of the trifluoromethyl group at the 2-position can be achieved through electrophilic aromatic substitution or via the use of trifluoromethylated precursors during ring formation or subsequent functionalization steps.

- The trifluoromethyl substitution is critical for modulating the electronic properties of the phenothiazine ring and enhancing biological activity.

Preparation of 3-Chloropropanoyl Chloride

- The 3-chloropropanoyl moiety is typically introduced as the acid chloride derivative, 3-chloropropanoyl chloride, prepared from 3-chloropropionic acid by reaction with thionyl chloride or oxalyl chloride under anhydrous conditions.

Acylation of Phenothiazine Nitrogen

- The key step involves the nucleophilic substitution of the phenothiazine nitrogen at the 10-position with 3-chloropropanoyl chloride.

- This reaction is generally carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions.

- A base such as triethylamine or pyridine is used to scavenge the hydrogen chloride generated during the acylation.

- The reaction proceeds with the formation of 3-chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one as the product.

Purification and Characterization

- The crude product is purified by recrystallization or column chromatography using appropriate solvent systems (e.g., chloroform/methanol mixtures).

- Characterization is performed using NMR spectroscopy (1H, 13C, and 19F NMR for trifluoromethyl groups), mass spectrometry, and melting point determination.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenothiazine core synthesis | Diphenylamine + sulfur, heat (Bernthsen) | 70-85 | Substitution with trifluoromethyl group via electrophilic substitution or precursor use |

| 3-Chloropropanoyl chloride | 3-Chloropropionic acid + SOCl2, reflux | 80-90 | Anhydrous conditions required |

| Acylation of phenothiazine N | Phenothiazine + 3-chloropropanoyl chloride + base, reflux in THF or DCM | 60-75 | Base scavenges HCl; reaction monitored by TLC |

| Purification | Recrystallization or column chromatography | - | Solvent system: chloroform/methanol (50:1) |

| Characterization | NMR, MS, melting point | - | 19F NMR confirms trifluoromethyl group; 1H and 13C NMR confirm structure |

Representative Experimental Procedure (Adapted from Literature)

Preparation of 3-chloropropanoyl chloride:

- To a dry flask, 3-chloropropionic acid is added.

- Thionyl chloride is added dropwise under anhydrous conditions.

- The mixture is refluxed until gas evolution ceases.

- Excess thionyl chloride is removed under reduced pressure.

-

- In a dry flask, 2-(trifluoromethyl)-10H-phenothiazine is dissolved in dry THF.

- Triethylamine is added as a base.

- The freshly prepared 3-chloropropanoyl chloride is added dropwise at 0°C.

- The reaction mixture is stirred and then refluxed for several hours.

- Completion is monitored by TLC.

-

- The reaction mixture is quenched with water.

- The organic layer is separated, washed, dried over anhydrous sodium sulfate.

- Solvent is evaporated under reduced pressure.

- The residue is purified by recrystallization or column chromatography.

Analytical Data Highlights

- 1H NMR: Signals corresponding to the phenothiazine aromatic protons, the methylene protons adjacent to the carbonyl and chlorine.

- 13C NMR: Carbonyl carbon appears downfield (~190-200 ppm), trifluoromethyl carbon shows characteristic splitting due to fluorine coupling.

- 19F NMR: Quartet signal around -60 to -65 ppm confirming trifluoromethyl substitution.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~345 g/mol (accounting for trifluoromethyl and chlorine substituents).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related phenothiazine derivatives:

Pharmacological and Physicochemical Properties

- Solubility : The absence of ionizable groups in the target compound may limit water solubility, unlike fluphenazine and fluacizine, which form hydrochloride salts .

- Receptor Affinity: Fluphenazine’s piperazine side chain confers high dopamine D2 receptor antagonism, while the target compound’s propanone chain may favor alternative binding modes .

Stability and Degradation

- Fluphenazine undergoes oxidative degradation under stress conditions, forming sulfoxide derivatives . The trifluoromethyl group in the target compound may mitigate oxidation due to its electron-withdrawing effects.

- Chloro-substituted propanones are prone to hydrolysis under basic conditions, suggesting the target compound may require stabilization in formulation .

Biological Activity

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one, with the CAS number 27312-94-3, is a phenothiazine derivative notable for its diverse biological activities, particularly in anticancer and antimicrobial research. This compound features a trifluoromethyl group that enhances its chemical stability and biological effectiveness. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C16H11ClF3NOS

- Molecular Weight : 357.78 g/mol

- IUPAC Name : 3-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

Synthesis

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenothiazine with 3-chloropropionyl chloride under anhydrous conditions, often utilizing bases like pyridine or triethylamine to facilitate the reaction and neutralize byproducts.

Anticancer Activity

Research has demonstrated that phenothiazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study screening multiple derivatives against liver cancer cell lines (Hep3B and SkHep1) revealed that compounds derived from phenothiazine showed varying degrees of cytotoxicity, with some exhibiting IC50 values lower than 10 µM . Specifically, derivatives similar to this compound have been shown to modulate cholinesterase activity, indicating a potential mechanism for their anticancer effects.

Antimicrobial Activity

Phenothiazine derivatives are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group in this compound enhances its ability to penetrate bacterial membranes, potentially leading to increased efficacy against a range of pathogens. Studies suggest that similar compounds can disrupt bacterial cell function, making them candidates for further investigation as antimicrobial agents.

The mechanism by which this compound exhibits its biological effects is likely multifaceted:

- Interaction with Enzymes : The compound may interact with key enzymes such as cholinesterases, which play a role in neurotransmission and cellular signaling.

- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and subsequent intracellular action.

- Induction of Apoptosis : Evidence suggests that phenothiazine derivatives can induce apoptosis in cancer cells through various pathways, including DNA fragmentation and modulation of cell cycle progression .

Study on Liver Cancer Cell Lines

In a recent study, various phenothiazine derivatives were tested for their cytotoxic effects on Hep3B and SkHep1 liver cancer cell lines. The results indicated that the novel derivatives exhibited significantly different treatment effects based on cell type and concentration. Notably, the original phenothiazine scaffold was found to be less toxic compared to its derivatives, suggesting that modifications like those present in this compound enhance cytotoxicity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H11ClF3NOS |

| Molecular Weight | 357.78 g/mol |

| CAS Number | 27312-94-3 |

| Anticancer Activity (IC50) | < 10 µM (varies by derivative) |

| Antimicrobial Potential | Yes (enhanced by trifluoromethyl group) |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one?

A two-step approach is commonly employed:

Core phenothiazine synthesis : React 2-(trifluoromethyl)phenothiazine with chloroacetone under nucleophilic substitution conditions. Use anhydrous solvents (e.g., DMF or THF) and a base like K₂CO₃ to deprotonate the phenothiazine nitrogen.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the molecular structure of this compound?

Methodology :

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Protocol :

- Sample preparation : Extract from plasma using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).

- HPLC with fluorescence detection :

Advanced Research Questions

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

Strategy :

Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., dopamine receptors). The trifluoromethyl group enhances hydrophobic interactions .

ADMET prediction : Tools like SwissADME assess logP (~3.2), BBB permeability (low), and CYP450 inhibition risks.

Derivative design : Introduce polar groups (e.g., hydroxyl or piperazinyl) to improve solubility without compromising activity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Case Study : Discrepancies in IC₅₀ values for kinase inhibition:

- Hypothesis : Differences in assay conditions (ATP concentration, pH).

- Validation :

Key Finding : ATP-competitive inhibition dominates at low ATP concentrations (IC₅₀ = 0.8 µM) but is masked at high ATP (>1 mM) .

Q. How can researchers investigate the impact of polymorphs on physicochemical properties?

Methodology :

Polymorph screening : Recrystallize from solvents (e.g., ethanol, acetone) under varying temperatures.

Characterization :

- PXRD : Compare diffraction patterns to known forms.

- DSC : Monitor melting points (e.g., Form I: 148°C; Form II: 142°C).

Solubility testing : Use shake-flask method in PBS (pH 7.4). Form II shows 2× higher solubility than Form I .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Solutions :

- Process optimization : Replace batch reactions with flow chemistry to improve yield and reduce byproducts.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effectiveness.

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How can advanced NMR techniques elucidate dynamic molecular behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.